1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane
Overview
Description
1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with the molecular formula C12H30OSi2. It is characterized by the presence of two silicon atoms connected by an oxygen atom, with each silicon atom bonded to two butyl groups and two methyl groups. This compound is known for its unique chemical properties and is used in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane can be synthesized through hydrosilylation reactions. This involves the addition of silicon-hydrogen (Si-H) bonds across carbon-carbon multiple bonds (such as alkenes or alkynes) in the presence of a catalyst. Common catalysts used in this reaction include platinum-based catalysts like Karstedt’s catalyst .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Hydrosilylation: Addition of Si-H bonds to alkenes or alkynes.
Oxidation: Conversion of Si-H bonds to Si-OH or Si-O-Si bonds.
Substitution: Replacement of butyl or methyl groups with other functional groups
Common Reagents and Conditions
Hydrosilylation: Catalysts like Karstedt’s catalyst, reaction temperatures ranging from 25°C to 100°C.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone, reaction temperatures around 0°C to 50°C.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
Hydrosilylation: Formation of organosilicon compounds with Si-C bonds.
Oxidation: Formation of silanols or siloxanes.
Substitution: Formation of substituted organosilicon compounds
Scientific Research Applications
1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its therapeutic effects in the treatment of cancer and viral infections.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives .
Mechanism of Action
The mechanism by which 1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane exerts its effects involves the interaction of its silicon-hydrogen bonds with various substrates. In hydrosilylation reactions, the Si-H bond adds across carbon-carbon multiple bonds, facilitated by a catalyst. This results in the formation of new Si-C bonds, which are crucial for the synthesis of various organosilicon compounds .
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A simpler analog with only methyl groups attached to the silicon atoms.
1,3-Di-n-butyltetramethyldisiloxane: Similar structure but with different substituents.
Disiloxane, 1,3-dibutyl-1,1,3,3-tetramethyl-: Another name for the same compound
Uniqueness
1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane is unique due to its specific combination of butyl and methyl groups attached to the silicon atoms. This unique structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
butyl-[butyl(dimethyl)silyl]oxy-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30OSi2/c1-7-9-11-14(3,4)13-15(5,6)12-10-8-2/h7-12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBVCZSZPZFJOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](C)(C)O[Si](C)(C)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30OSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342711 | |
Record name | 1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4619-08-3 | |
Record name | 1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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